5-(Methylthio)pyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBKONLQXIFBGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Compound: 5 Methylthio Pyridazin 3 Amine
Synthesis
The synthesis of pyridazine derivatives often involves multi-step processes. One documented approach to a related pyridazinone structure, 5-(methylthio)pyridazin-3(2H)-one, involves a one-step strategy using a deaminative coupling of glycine (B1666218) esters with methyl ketones and hydrazine (B178648) hydrate (B1144303), where dimethyl sulfoxide (B87167) (DMSO) acts as the solvent, oxidant, and methylthiolating agent. researchgate.net While specific, high-yield syntheses for this compound are proprietary or less commonly published in open literature, general methods for constructing substituted pyridazines often rely on the cyclocondensation of dicarbonyl compounds with hydrazine or the functionalization of a pre-formed pyridazine ring. For instance, a dihalopyridazine can be reacted sequentially with sodium thiomethoxide to introduce the methylthio group, followed by a nucleophilic substitution with ammonia (B1221849) or an amine source to install the amino group.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its functional groups.
Amine Group (-NH2): The amino group is nucleophilic and can undergo various reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. This allows for the extension of the molecular structure from this position.
Methylthio Group (-SCH3): The sulfur atom in the methylthio group is susceptible to oxidation, which can convert the thioether into a sulfoxide or a sulfone. These oxidized derivatives have different electronic properties and can be useful for modulating the biological activity of the final compound. The thioether can also be a leaving group in nucleophilic aromatic substitution reactions, particularly when the pyridazine ring is activated.
Pyridazine Ring: The nitrogen atoms in the pyridazine ring make it electron-deficient, influencing the reactivity of the attached functional groups. The ring can also participate in metal coordination and other electronic interactions.
Research Applications
This compound is primarily utilized as a chemical building block for the synthesis of more complex molecules with potential biological activities. The amine and methylthio groups serve as handles for introducing diverse substituents, enabling the creation of libraries of compounds for screening in drug discovery and agrochemical research.
For example, research has shown that pyridazine thione derivatives can be used as key intermediates to prepare new heterocyclic compounds with potential antitumor activity. jocpr.com Similarly, other amino-heterocycles, such as 3-amino-5-(methylthio)-1H-pyrazole-4-carboxamide, are used as starting materials to create fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which have been evaluated for anticancer properties. ignited.inignited.in While direct biological data on this compound itself is limited in public research, its structural similarity to these and other biologically active aminopyrazoles and aminotriazoles suggests its role as a precursor for compounds targeting a range of therapeutic areas. beilstein-journals.orgresearchgate.netresearchgate.net
The table below summarizes the use of related amino-thioether heterocyclic building blocks in the synthesis of target compounds with investigated applications.
| Starting Material Class | Synthetic Transformation | Resulting Compound Class | Investigated Application Area | Reference |
| Pyridazine Thiones | Reaction with various electrophiles and nucleophiles | Fused Pyridazines, Indole-Substituted Pyridazines | Antitumor | jocpr.com |
| 3-Amino-5-(methylthio)-1H-pyrazole-4-carboxamide | Cyclization with benzaldehydes | 4H-Pyrazolo[3,4-d]pyrimidines | Anticancer | ignited.inignited.in |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Condensation with hydrazides | Substituted Pyrazoles | Analgesic, Anti-inflammatory | researchgate.net |
| 4-Cyano-6-phenylpyridazine-3(2H)-thione | Reaction with ethyl chloroacetate, followed by hydrazinolysis | Thieno[2,3-c]pyridazines | Antibacterial | researchgate.net |
An exploration of the synthetic routes toward this compound and its closely related structural analogs reveals sophisticated chemical strategies. This article focuses on direct synthetic methodologies, delving into the specific reactions, substrates, and mechanistic details that enable the construction of the pyridazine core functionalized with a methylthio group.
Chemical Transformations and Reactivity of 5 Methylthio Pyridazin 3 Amine
Reactions Involving the Pyridazine (B1198779) Ring System
The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This inherent electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (EAS) Potential
Electrophilic aromatic substitution (EAS) on pyridazine rings is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. libretexts.orgyoutube.com The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Any potential EAS reaction would likely require vigorous conditions, and the yields are often low. youtube.com
For 5-(methylthio)pyridazin-3-amine, the presence of the strongly activating amino group at position 3 and the moderately activating methylthio group at position 5 would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridazine. The amino group, being a powerful electron-donating group, would direct incoming electrophiles to the ortho and para positions. In this case, the C4 and C6 positions are ortho and para to the amino group, respectively. However, the deactivating effect of the ring nitrogens remains a significant barrier.
While specific studies on the EAS potential of this compound are not extensively documented, the general principles of electrophilic substitution on substituted pyridines and other electron-deficient heterocycles suggest that any such reaction would be challenging. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Core
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic systems like pyridazine. dur.ac.ukosti.gov The electron-withdrawing nitrogen atoms activate the ring carbons towards attack by nucleophiles. dur.ac.uk In the context of pyridazine derivatives, halogens at the C3, C5, or C6 positions are often displaced by various nucleophiles. dur.ac.uk
While this compound itself does not possess a typical leaving group on the pyridazine ring for a direct SNAr reaction, the principles of SNAr are crucial for the synthesis of this compound and its derivatives. For instance, the synthesis of related structures often involves the displacement of a halide from a pyridazine precursor by a methylthiolate nucleophile.
Furthermore, the amino group at the C3 position can participate in or direct nucleophilic substitution reactions. In some cases, the presence of an amino group can influence the regioselectivity of SNAr reactions on the pyridazine ring. nih.gov
Transformations of the Methylthio Group
The methylthio group (-SCH3) is a versatile functional group that can undergo several important transformations, providing a handle for further molecular diversification.
Oxidation to Sulfones and Sulfoxides
The sulfur atom in the methylthio group is readily susceptible to oxidation. It can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.netresearchgate.net This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl (-SOCH3) and sulfonyl (-SO2CH3) groups.
Common oxidizing agents for this transformation include meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The extent of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org For example, using one equivalent of the oxidizing agent can selectively produce the sulfoxide, while an excess will lead to the sulfone. researchgate.net
Table 1: Oxidation of Methylthio Group
| Starting Material | Oxidizing Agent | Product(s) |
|---|---|---|
| This compound | m-CPBA (1 equiv) | 5-(Methylsulfinyl)pyridazin-3-amine (Sulfoxide) |
The conversion to sulfones is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule.
Nucleophilic Displacement of the Methylthio Moiety
The methylthio group can sometimes act as a leaving group in nucleophilic substitution reactions, particularly when the pyridazine ring is activated or under specific reaction conditions. However, it is generally a less effective leaving group than halides. The displacement of a methylthio group often requires harsh conditions or the use of specific catalysts. diva-portal.org
In some heterocyclic systems, the methylthio group can be displaced by strong nucleophiles. This reactivity can be enhanced by converting the methylthio group into a better leaving group, for example, by oxidation to the corresponding sulfone. The strongly electron-withdrawing nature of the sulfonyl group makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.
Cross-Coupling Reactions Involving the Sulfur Atom
The methylthio group can participate in transition-metal-catalyzed cross-coupling reactions, serving as a coupling partner. Palladium-catalyzed reactions, such as the Negishi coupling, have been shown to be effective for the cross-coupling of methylthio-substituted nitrogen heteroarenes with organozinc reagents. thieme-connect.de
For example, 3-methoxy-6-(methylthio)pyridazine (B12984874) has been successfully cross-coupled with functionalized benzylzinc reagents in the presence of a palladium catalyst and a suitable ligand like SPhos. thieme-connect.deuni-muenchen.de This type of reaction allows for the formation of new carbon-carbon bonds at the position of the methylthio group, providing a powerful tool for the synthesis of complex molecules. thieme-connect.de
Table 2: Example of Cross-Coupling Reaction
| Substrate | Coupling Partner | Catalyst/Ligand | Product |
|---|
These cross-coupling reactions demonstrate the utility of the methylthio group as a synthetic handle for the late-stage functionalization of the pyridazine core. uni-muenchen.deresearchgate.net
Derivatization Strategies via the Amino Group
The amino group at the 3-position of the pyridazine ring is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
The amino group of pyridazine derivatives readily undergoes acylation. For instance, 2-acylpyridazin-3-ones have been developed as stable and chemoselective N-acylating agents for various amines under neutral conditions. organic-chemistry.org These reagents are prepared by the N(2)-acylation of pyridazin-3-ones with acyl chlorides and demonstrate high yields and selectivity, even with hindered amines. organic-chemistry.org This methodology is particularly suitable for solid-phase synthesis due to the stability and ease of preparation of the acylating agents. organic-chemistry.org
Alkylation and arylation reactions at the amino group are also common transformations. For example, N-alkylation of amines can be achieved via the reduction of carbamates. acs.org While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of amino-pyridazines suggests their capability to undergo such reactions. imist.manih.gov For instance, the alkylation of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione with propargyl bromide has been reported. imist.ma Similarly, arylation reactions, such as the palladium-catalyzed C2–H arylation of benzoxazoles, highlight the potential for forming C-N bonds with aryl halides. acs.org
The following table summarizes representative derivatization reactions of the amino group:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Acylation | Acyl chlorides, triethylamine | N-Acylpyridazin-3-ones | organic-chemistry.org |
| Alkylation | Propargyl bromide, K2CO3, acetone | N-Alkylated pyrazolo[3,4-d]pyrimidinones | imist.ma |
| Arylation | Aryl halides, Pd catalyst | N-Aryl derivatives | acs.org |
The amino group of this compound is a versatile handle for the construction of fused heterocyclic systems. This is often achieved by reacting the amino group with bifunctional reagents, leading to cyclization and the formation of new rings. For example, 3-hydrazinopyridazines, which can be derived from amino pyridazines, undergo cyclization with various reagents like formic acid, acetic acid, and carbon disulfide to afford triazolo[4,5-b]-pyridazines. researchgate.net
Furthermore, the reaction of 3-hydrazinopyridazines with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolone (B3327878) derivatives. researchgate.net The amino group in 5-aminopyrazoles, a related class of compounds, has been extensively used to synthesize a variety of fused heterocycles by reacting with α,β-unsaturated compounds. researchgate.net These reactions underscore the potential of the amino group in this compound to act as a nucleophile in condensation reactions that build complex polycyclic structures. naturalspublishing.comscirp.org
The table below provides examples of heterocyclic fused systems formed from amino-pyridazine derivatives:
| Reagent | Resulting Fused System | Reference |
| Formic Acid | Triazolo[4,5-b]pyridazine | researchgate.net |
| Malononitrile | Pyrazolone derivative | researchgate.net |
| α,β-Unsaturated Ketones | Fused pyridazine/pyrimidine (B1678525) systems | nih.gov |
Functionalization for Advanced Molecular Architectures
This compound serves as a valuable scaffold for creating advanced and complex molecules due to its inherent functional groups that can be readily modified or used to introduce further functionality.
The pyridazine framework, particularly pyridazin-3(2H)-ones, can act as an efficient and recyclable carrier for various functional groups in organic reactions. acs.org The methylthio group, in particular, is a versatile functional handle. Thioethers are important structural motifs in many biologically active molecules and can be transformed into other functional groups like sulfones and sulfoxides. researchgate.net The methylthio group can also participate in cross-coupling reactions, such as the Negishi reaction, to form new carbon-carbon bonds. uantwerpen.be
The reactivity of the methylthio group allows for the introduction of diverse substituents, thereby enabling the synthesis of a library of compounds with varied electronic and steric properties. This makes this compound a useful platform for developing molecules with tailored characteristics.
The combination of the reactive amino and methylthio groups on the pyridazine ring makes this compound an excellent starting material for the synthesis of polyfunctional molecules. researchgate.netscirp.orgsapub.org The amino group can be derivatized as described previously, while the methylthio group can be oxidized or displaced.
An example of the synthesis of highly functionalized pyridazine derivatives involves the reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with various nucleophiles, leading to products with multiple functional groups. researchgate.net Furthermore, the synthesis of 5-(methylthio)pyridazin-3(2H)-one derivatives has been achieved through a one-step iodine-triggered deaminative coupling of glycine (B1666218) esters with methyl ketones and hydrazine (B178648) hydrate (B1144303) in DMSO, where DMSO acts as both an oxidant and a methylthiolating reagent. researchgate.netnih.gov This highlights the potential for one-pot, multi-component reactions to generate complex and polyfunctional molecules from simple precursors. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. conicet.gov.arrsc.org
¹H NMR for Proton Environment Analysis
In the ¹H NMR spectrum of 5-(Methylthio)pyridazin-3-amine, each unique proton in the molecule gives rise to a distinct signal. The protons on the pyridazine (B1198779) ring (H4 and H6) are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. Their chemical shifts and coupling constants (J-values) would confirm their positions relative to each other and the nitrogen atoms. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl (-SCH₃) protons would appear as a sharp singlet in the aliphatic region, with a chemical shift influenced by the adjacent sulfur atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~7.0 - 8.0 | Doublet |
| H6 | ~8.0 - 9.0 | Doublet |
| NH₂ | Variable (Broad) | Singlet |
| SCH₃ | ~2.5 | Singlet |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The pyridazine ring carbons (C3, C4, C5, C6) would resonate at distinct positions in the downfield region, characteristic of aromatic and heterocyclic systems. The chemical shift of C3 would be influenced by the attached amino group, C5 by the methylthio group, and C4 and C6 by their positions within the ring. The methyl carbon of the -SCH₃ group would appear as a single peak in the upfield (aliphatic) region. sigmaaldrich.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | ~150 - 160 |
| C4 | ~120 - 130 |
| C5 | ~135 - 145 |
| C6 | ~145 - 155 |
| SCH₃ | ~15 - 20 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. walisongo.ac.idprinceton.edu
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the H4-H6 coupling on the pyridazine ring. harvard.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the H4, H6, and methyl proton signals to their respective carbon atoms (C4, C6, and the methyl carbon). emerypharma.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which helps to confirm its structure. For this compound (C₅H₇N₃S), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (141.04). The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. libretexts.org
Characteristic fragmentation patterns would likely involve the loss of small, stable neutral molecules or radicals. aip.orgmiamioh.edu
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Likely Origin |
| 141 | [M]⁺ | Molecular Ion |
| 126 | [M - CH₃]⁺ | Loss of a methyl radical from the thioether group |
| 114 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridazine ring |
| 98 | [M - CH₃S]⁺ | Loss of a methylthio radical |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. vscht.czpressbooks.pub For this compound, the IR spectrum would exhibit characteristic absorption bands.
The primary amine (-NH₂) group would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, as well as an N-H bending (scissoring) vibration around 1600-1650 cm⁻¹. orgchemboulder.com The aromatic C-H stretching of the pyridazine ring would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring would produce a series of bands in the 1400-1600 cm⁻¹ region. Finally, the C-S stretching vibration of the methylthio group would be expected in the fingerprint region, typically around 600-800 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Amine (-NH₂) | N-H Bend | 1600 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | ~3050 | Medium-Weak |
| Pyridazine Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Strong |
| Methylthio (-SCH₃) | C-S Stretch | 600 - 800 | Weak-Medium |
Electronic Absorption and Emission Spectroscopy (UV/Vis, Luminescence)
UV-Visible spectroscopy measures the electronic transitions within a molecule. msu.edu The conjugated π-system of the this compound ring is expected to absorb UV light, leading to π → π* and n → π* transitions. The absorption maxima (λmax) provide information about the extent of conjugation and the electronic nature of the chromophore. Studies on related pyridazine derivatives have shown absorption in the UV range. researchgate.net Any potential for luminescence (fluorescence or phosphorescence) would be investigated by measuring emission spectra after excitation at the absorption maxima. This property is highly dependent on the rigidity of the molecular structure and the nature of its excited states. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. It provides precise coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles. This information is critical for establishing the absolute stereochemistry and preferred conformation of a molecule in the crystalline state.
While a crystal structure for this compound itself is not publicly available, data from a closely related derivative, 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3a) , offers significant insights into the structural characteristics of the methylthio-pyridazine moiety. scispace.com The crystallographic analysis of this compound revealed an orthorhombic crystal system with the space group P212121. scispace.com
Table 1: Crystallographic Data for 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3a) scispace.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 4.97330(10) |
| b (Å) | 11.1882(3) |
| c (Å) | 28.0997(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1563.53(7) |
| Z | 4 |
This data is for a derivative and serves to illustrate the type of information obtained from X-ray crystallography.
In another complex heterocyclic system containing a pyridazine ring, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- scispace.commdpi.comresearchgate.nettriazolo [4',3':2,3]pyridazino[4,5-b]indole (3) , X-ray diffraction confirmed the structure and revealed a triclinic crystal system with a P-1 space group. mdpi.com Such analyses definitively establish the connectivity of atoms and the spatial arrangement of the molecule, which are crucial for structure-activity relationship studies.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid, such as melting point and solubility.
In the crystal structure of compound 3 , the supramolecular framework is stabilized by C-H···π interactions. mdpi.com Specifically, a hydrogen atom from a methyl group interacts with the π-system of the triazole ring. mdpi.com The analysis of pyridazine derivatives frequently reveals the significant role of hydrogen bonding and other weak interactions in directing the crystal architecture. nih.govdntb.gov.ua For instance, in a hydrated pyridazine derivative, water molecules were found to link the organic molecules into chains via O-H···N and O-H···O hydrogen bonds. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the context of its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- scispace.commdpi.comresearchgate.nettriazolo [4',3':2,3]pyridazino[4,5-b]indole (3) mdpi.com
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 39.6 |
| H···C | 22.0 |
| N···H | 12.8 |
| Br···H | 13.2 |
| S···H | 3.3 |
| C···N | 3.0 |
| Br···S | 2.8 |
This data is for a related pyridazine derivative and illustrates the insights gained from Hirshfeld surface analysis.
The dnorm map, a key feature of Hirshfeld analysis, highlights regions of close intermolecular contact. In the case of compound 3 , red regions on the dnorm map indicated the presence of strong C···C, C···H, Br···H, N···H, and S···S contacts. mdpi.com Furthermore, the shape index and curvedness maps confirmed the existence of π-π stacking interactions, which are common in aromatic heterocyclic systems. mdpi.com
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and stoichiometry of a newly synthesized compound.
For the pyridazine derivative 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3a) , the elemental analysis results were in close agreement with the calculated values, confirming the proposed molecular formula. scispace.com
Table 3: Elemental Analysis Data for 5-Amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile (3a) scispace.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 59.61 | 59.25 |
| Hydrogen (H) | 4.38 | 4.26 |
| Nitrogen (N) | 26.07 | 26.10 |
This data is for a derivative and serves as an example of elemental analysis results.
Similarly, for 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) , a precursor to another complex pyridazine system, the elemental analysis data supported its chemical formula. mdpi.com
Table 4: Elemental Analysis Data for 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1) mdpi.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 51.93 | 51.99 |
| Hydrogen (H) | 3.92 | 3.82 |
| Nitrogen (N) | 30.28 | 30.21 |
This data is for a precursor to a related pyridazine derivative and exemplifies the application of elemental analysis.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of molecules from first principles.
Geometry Optimization and Energetic Profiles
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 5-(Methylthio)pyridazin-3-amine, DFT methods such as B3LYP with a suitable basis set like 6-31G(d,p) can be employed to find the equilibrium geometry. This calculation yields the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
The energetic profile of the molecule, including its total energy and heat of formation, can also be derived from these calculations. This information is crucial for assessing the molecule's thermodynamic stability. Conformational analysis can further reveal the energy landscape of different spatial arrangements, for instance, the orientation of the methylthio and amine groups relative to the pyridazine (B1198779) ring. anu.edu.aupnas.org
Prediction of Electronic Properties
The electronic character of a molecule governs its reactivity and spectroscopic behavior. Quantum chemical calculations provide access to a wealth of electronic property data.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. libretexts.org For this compound, the energy and spatial distribution of the HOMO indicate the regions most susceptible to electrophilic attack, as it is the orbital from which an electron is most easily donated. Conversely, the LUMO's energy and distribution identify the sites prone to nucleophilic attack, as it is the lowest energy orbital that can accept an electron. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical hardness. epstem.net
A qualitative illustration of the frontier molecular orbitals can reveal the significant contributions of the nitrogen and sulfur heteroatoms and the pyridazine ring to its electronic structure.
Note: The specific values in this table are placeholders and would be populated from the output of actual DFT calculations.
Analysis of Reactivity Descriptors
DFT calculations allow for the quantification of various reactivity descriptors that provide a more nuanced understanding of a molecule's chemical behavior. These descriptors are derived from the changes in energy with respect to the number of electrons.
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are employed to study its interactions with other molecules, particularly biological macromolecules like proteins.
Investigation of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.net For this compound, docking studies can be used to explore its potential as an inhibitor or modulator of various enzymes or receptors. The pyridazine scaffold is a known pharmacophore present in numerous biologically active compounds. researchgate.netresearchgate.netscispace.com
The docking process involves placing the optimized 3D structure of this compound into the binding site of a target protein. The simulation then samples various binding poses and scores them based on the predicted binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the protein's amino acid residues. acs.orgsemanticscholar.org
Conformational Analysis and Stability Predictions
Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the dynamic behavior and stability of the ligand-protein complex over time. nih.govuregina.ca An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and fluctuations within the system.
For the this compound-protein complex, an MD simulation can assess the stability of the predicted binding pose. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the ligand remains stably bound within the active site. Furthermore, MD simulations can provide insights into the flexibility of different parts of the ligand and the protein upon binding, offering a more realistic and dynamic picture of the interaction.
Exploration of Biological Activity Mechanisms and Molecular Targets
Enzyme and Receptor Modulation Studies
Inhibition of Cholinesterases (e.g., AChE, BChE)
Research into a series of 3-amino-6-phenylpyridazines revealed that structural modifications could significantly enhance AChE inhibitory potency compared to the parent compound, minaprine (B1677143) (IC50 = 85 µM) acs.orgnih.gov. Key structural features for high AChE inhibition were identified as the presence of the central pyridazine (B1198779) ring, a lipophilic cationic head, and a specific carbon unit distance between the pyridazine ring and the cationic head acs.orgnih.gov. One of the most potent compounds in this series, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, exhibited an IC50 value of 0.12 µM against AChE from electric eel, representing a significant increase in potency acs.orgnih.gov.
Furthermore, novel pyridyl-pyridazine derivatives have been synthesized and evaluated as dual inhibitors of both AChE and BChE mdpi.comnih.gov. One notable compound from these studies demonstrated potent inhibitory activity with IC50 values of 0.26 µM for AChE and 0.19 µM for BChE mdpi.comnih.gov. These findings highlight the potential of the pyridazine scaffold in designing effective cholinesterase inhibitors.
Table 1: Cholinesterase Inhibitory Activity of Selected Pyridazine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| Minaprine | AChE (rat striatum) | 85 | acs.orgnih.gov |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE (electric eel) | 0.12 | acs.orgnih.gov |
| Novel Pyridyl-Pyridazine Derivative (Compound 5) | AChE | 0.26 | mdpi.comnih.gov |
Targeting Kinases (e.g., TYK, JAK, CDK, GSK-3, ASK-1)
Specific data on the interaction of 5-(Methylthio)pyridazin-3-amine with kinases such as TYK, JAK, CDK, GSK-3, and ASK-1 is not available in the current literature. However, the pyridazine core structure is a recognized scaffold in the development of kinase inhibitors.
For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), with one compound exhibiting an IC50 of 1.3 nM acs.org. Other research has explored imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases, which are involved in various cellular processes dundee.ac.uk. Additionally, the pyridazine nucleus has been incorporated into molecules targeting the JNK1 pathway, which is relevant in cancer research acs.org. Pyrazine-based compounds, which are structurally related to pyridazines, have also been developed as inhibitors of various kinases, with some entering clinical trials nih.gov. The discovery of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK) further underscores the versatility of the pyridazine scaffold in kinase-targeted drug discovery researchgate.net.
These examples demonstrate the potential of the pyridazine heterocycle as a core element for the design of inhibitors against a range of kinases, although direct evidence for this compound is currently lacking.
Modulation of Cyclooxygenases (COX-1, COX-2)
There is no specific information available regarding the modulation of cyclooxygenase (COX) enzymes by this compound. However, the pyridazine scaffold has been the subject of research for the development of COX inhibitors, with a particular focus on achieving selectivity for the inducible isoform, COX-2, which is associated with inflammation and pain nih.govsemanticscholar.org.
Studies have shown that certain pyridazine derivatives can act as potent and selective COX-2 inhibitors nih.govorientjchem.org. For example, a series of new pyridazine scaffolds demonstrated a preference for COX-2 over COX-1 inhibition, with some compounds showing enhanced potency compared to the known COX-2 inhibitor, celecoxib (B62257) nih.gov. The design of these molecules often incorporates specific structural features to exploit the differences in the active sites of COX-1 and COX-2 mdpi.com. The potential for pyridazine-based compounds to serve as a template for non-ulcerogenic anti-inflammatory agents has been a significant driver of this research nih.gov.
Table 2: COX-2 Inhibitory Activity of Selected Pyridazine Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Source |
|---|---|---|---|
| Compound 4c | 0.26 | Not Specified | nih.gov |
| Compound 6b | 0.18 | 6.33 | nih.gov |
Inhibition of Glyoxalase 1 (GLO-1), Carbonic Anhydrase (CA), Aldose Reductase (ALR), Aldehyde Oxidase (AOX)
No research findings were identified concerning the inhibitory activity of this compound against Glyoxalase 1 (GLO-1), Aldose Reductase (ALR), or Aldehyde Oxidase (AOX).
Regarding Carbonic Anhydrase (CA), while there is no direct data for the specific compound of interest, the broader class of sulfonamides incorporating a pyridazinecarboxamide moiety has been investigated for the inhibition of various human carbonic anhydrase (hCA) isoforms unifi.itmdpi.comresearchgate.net. These studies have identified examples of isoform-selective inhibitors for hCA I, II, IX, and XII unifi.itmdpi.comresearchgate.net. This line of research, however, focuses on a different structural class of pyridazine derivatives than this compound.
Ligand Activity at Specific Receptors (e.g., VEGFR-2, Corticotropin-Releasing Factor-1, Formyl Peptide Receptor)
There is no available information on the activity of this compound at the Corticotropin-Releasing Factor-1 (CRF1) or Formyl Peptide Receptor (FPR).
In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, various heterocyclic compounds, including pyridine (B92270) derivatives, have been designed and synthesized as inhibitors nih.govnih.gov. While these studies establish the potential for such scaffolds to target VEGFR-2, there is no specific data for this compound.
Activation of Excitatory Amino Acid Transporter 2 (EAAT-2)
Research has indicated that pyridazine derivatives can act as activators of the excitatory amino acid transporter 2 (EAAT2), which is the primary transporter responsible for clearing glutamate (B1630785) from the synapse nih.govnih.govunisi.ittdl.orgnih.gov. Upregulation of EAAT2 is considered a potential therapeutic strategy for neurodegenerative diseases characterized by excitotoxicity nih.govnih.govtdl.orgnih.gov.
A structure-activity relationship (SAR) study of pyridazine derivatives as EAAT2 activators identified a thiopyridazine derivative as a starting point for optimization nih.govnih.govtdl.org. This lead compound was found to increase EAAT2 protein levels in astrocytes nih.govnih.govtdl.org. The study revealed that the thioether and pyridazine moieties were crucial for activity nih.govnih.govtdl.org. Modifications to the benzylthioether group led to derivatives that enhanced EAAT2 levels by over six-fold at concentrations below 5 µM nih.govnih.gov. One particular derivative demonstrated an EC50 of 0.5 µM for enhancing EAAT2 levels nih.govnih.govtdl.org. Another pyridazine derivative, LDN-212320, was identified as a potent EAAT2 activator at the translational level unisi.it. These findings suggest that compounds structurally related to this compound may possess the ability to modulate EAAT2 activity.
Table 3: EAAT2 Activating Potential of a Pyridazine Derivative
| Compound | Activity | EC50 (µM) | Fold Enhancement of EAAT2 Levels | Source |
|---|
Modulators of Cellular Pathways
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of several cancers. nih.govwikipedia.org The pathway involves key proteins such as Patched (PTCH) and Smoothened (SMO), which regulate the GLI family of transcription factors. nih.govaxonmedchem.com Despite the importance of this pathway in disease, there is no available scientific literature that investigates or describes the impact of this compound on the Hedgehog signaling pathway.
Apoptosis signal-regulating kinase 1 (ASK-1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that plays a role in stress- and cytokine-induced apoptosis. nih.gov The regulation of ASK1 is a key aspect of cellular survival and death pathways. A review of current research indicates that there are no studies available that examine the ability of this compound to induce apoptosis through the ASK-1 pathway.
Mechanistic Insights into Antimicrobial Activity
The search for novel antimicrobial agents and the study of their mechanisms of action are vital in addressing antibiotic resistance. These mechanisms can include disruption of the cell membrane, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis. nih.govnih.gov However, there is no specific research available that details the antimicrobial properties of this compound or investigates its mechanisms of growth inhibition against any pathogenic microorganisms.
As no quantitative data was found for this compound in the specified biological contexts, data tables could not be generated.
Investigation of Antitumor Modalities (Non-Clinical Context)
The pyridazine scaffold is a recurring motif in medicinal chemistry, with various derivatives being investigated for their potential as antitumor agents.
The general findings suggest that the pyridazine core can be substituted with various functional groups to modulate cytotoxic potency. The data presented in the table below, gathered from studies on related pyridazine analogs, illustrates the potential of this chemical class to inhibit cancer cell proliferation.
| Compound Type | Cell Line | Reported Activity | Reference |
|---|---|---|---|
| Pyridazine Derivatives | HCT-116 (Colon Cancer) | Screened for cytotoxic activity | bohrium.com |
| Pyridazine Derivatives | MCF-7 (Breast Cancer) | Screened for cytotoxic activity | bohrium.com |
| 3(2H)-Pyridazinone Derivatives | AGS (Gastric Adenocarcinoma) | Demonstrated cytotoxic effects | nih.gov |
| Substituted Aminopyridazines | HepG-2 (Hepatocellular Carcinoma) | Evaluated for antitumor activity | researchgate.net |
The antitumor effects of pyridazine derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cancer progression. While direct enzymatic inhibition data for this compound is limited, research on analogous compounds points towards several key cancer-related pathways.
One important area of investigation has been the inhibition of vascular endothelial growth factor receptor (VEGFR) kinases. A study on various pyridazine-containing compounds demonstrated that the most active compounds in terms of cytotoxicity also exhibited significant inhibition of VEGFR kinase in enzymatic assays bohrium.com. VEGFRs are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Additionally, other heterocyclic compounds with structural similarities to pyridazines have been developed as inhibitors of the epidermal growth factor receptor (EGFR), another key target in cancer therapy nih.govmdpi.com. The inhibition of these protein kinases disrupts signaling pathways that control cell proliferation, survival, and migration, thereby impeding cancer progression. The potential for this compound to act on these or related enzymatic targets is an area for further investigation.
Anti-inflammatory Action at the Molecular Level
Derivatives of pyridazine have been extensively studied for their anti-inflammatory properties, with a primary focus on their interaction with the cyclooxygenase (COX) enzymes.
The anti-inflammatory effects of many compounds are achieved through the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are lipid compounds that act as key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory effect.
Research has shown that pyridazine derivatives can effectively inhibit COX enzymes, thereby diminishing the synthesis of prostanoids mdpi.com. This mechanism is a well-established mode of action for many non-steroidal anti-inflammatory drugs (NSAIDs). The ability of compounds based on the pyridazine scaffold to interfere with this pathway underscores their potential as anti-inflammatory agents. For example, specific pyridazine derivatives have been shown to decrease the levels of prostaglandin E2 (PGE2) in biological systems, providing direct evidence of their impact on this inflammatory cascade nih.govnih.gov.
A significant goal in the development of anti-inflammatory drugs has been the creation of agents that selectively inhibit COX-2 over COX-1. The COX-1 isoform is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate inflammatory responses. Therefore, selective COX-2 inhibitors are expected to have a better safety profile, particularly with respect to gastrointestinal side effects.
Numerous studies have focused on designing and synthesizing pyridazine derivatives as selective COX-2 inhibitors nih.gov. These efforts have led to the discovery of compounds with high potency and selectivity for the COX-2 enzyme. The table below summarizes the in vitro COX-1 and COX-2 inhibitory activities of several representative pyridazine derivatives from the scientific literature, demonstrating the potential for achieving high COX-2 selectivity within this class of molecules.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
|---|---|---|---|---|
| Pyridazine Analog 9a | 330 | 15.50 | 21.29 | nih.gov |
| Pyridazine Analog 9b | 275 | 17.50 | 15.71 | nih.gov |
| Pyridazine Analog 12 | 295 | 17.10 | 17.25 | nih.gov |
| Pyridazine Analog 16b | 315 | 16.90 | 18.63 | nih.gov |
| Pyridazine Analog 17 | 285 | 17.70 | 16.10 | nih.gov |
| Celecoxib (Reference) | 320 | 17.79 | 17.98 | nih.gov |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
These findings highlight the pyridazine core as a promising scaffold for the development of novel and selective COX-2 inhibitors.
Antidiabetic Mechanisms
Extensive literature searches did not yield any studies investigating the antidiabetic mechanisms of this compound.
Reduction of Fasting Blood Glucose Levels (in animal models, without human trial data)
No research data was found regarding the effect of this compound on fasting blood glucose levels in animal models.
Antiviral Activity against Specific Targets (e.g., SARS-CoV-2 RdRp)
No published research or data is available on the antiviral activity of this compound, specifically concerning its potential to target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).
Emerging Applications in Chemical Sciences
Applications in Materials Chemistry
The inherent electronic characteristics of the pyridazine (B1198779) ring system have positioned its derivatives as promising candidates for the development of novel functional materials. The ability to fine-tune their optical and electronic properties through synthetic modification allows for the creation of materials with tailored performance for specific applications.
Pyridazine derivatives have emerged as a significant class of compounds for applications in nonlinear optics (NLO) and as luminophors for light-emitting devices. mdpi.comresearchgate.netrsc.org The electron-deficient nature of the pyridazine ring makes it an excellent acceptor unit in push-pull molecular systems, where it is coupled with an electron-donor group through a π-conjugated spacer. peacta.org This architecture facilitates intramolecular charge transfer, a key requirement for high NLO activity. peacta.org
Research has focused on the synthesis of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. mdpi.com For instance, a series of thienylpyridazine derivatives, synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, have been investigated as second harmonic generation (SHG) NLOphores. mdpi.com These molecules typically feature an electron-rich thiophene ring attached to the pyridazine core, which is further functionalized with various electron-accepting groups. mdpi.com
Furthermore, certain pyrrolopyridazine derivatives have been identified as highly efficient deep-blue organic luminophors. rsc.org These compounds can be prepared in a single step from readily available starting materials and exhibit high relative luminescence quantum yields, reaching up to 84%. rsc.org A crucial property of these materials is their luminescence in the condensed state (solid or oil), which indicates an absence of self-quenching and suggests their utility in the fabrication of deep blue organic light-emitting devices (OLEDs). rsc.org
| Pyridazine Derivative Type | Application | Key Features | Reference |
| Thienylpyridazines | Nonlinear Optics (NLO) | Push-pull system with pyridazine as acceptor and thiophene as donor. Synthesized via Suzuki-Miyaura coupling. | mdpi.com |
| Pyrrolopyridazines | Organic Light-Emitting Devices (OLEDs) | High luminescence quantum yield (up to 84%); emits deep blue light; luminescent in the condensed state. | rsc.org |
| 3,6-Disubstituted Pyridazines | General Optical Materials | Donor-π-bridge-acceptor systems with π-electron delocalization; properties depend on donor/acceptor groups. | peacta.org |
Electrochromic materials, which change their optical properties in response to an applied electrical voltage, are another area where pyridazine derivatives show significant promise. rsc.orgresearchgate.net They are particularly useful as electron-acceptor moieties in donor-acceptor (D-A) type conjugated polymers. researchgate.net
A notable example involves the use of pyrrolo-acenaphtho-pyridazine-dione (PAPD) as an ultrahigh electron-deficient unit in D-A polymers. rsc.org These PAPD-based monomers possess very low-lying lowest unoccupied molecular orbital (LUMO) energy levels, which is advantageous for electrochromic applications. rsc.org When copolymerized with electron-donating units like thieno[3,4-b] nih.govacs.orgdioxepine, the resulting polymers exhibit excellent electrochromic performance. rsc.org Electrochromic devices fabricated from these polymers show reversible color changes, for example, from purple/red in the neutral state to greyish blue/grey in the oxidized state. rsc.org They also demonstrate high optical contrast (up to 80% in the near-infrared region) and outstanding redox stability, with minimal degradation after hundreds of cycles. rsc.org
Similarly, polymers based on 2,6-di(9H-carbazol-9-yl)pyridine (DiCP) and its copolymers with units like cyclopentadithiophene ketone (CPDTK) have been developed for electrochromic devices. mdpi.com These devices display multiple colors at different voltages—for instance, changing from light silverish-yellow at 0.0 V to greyish blue at 2.0 V—and exhibit high coloration efficiency and transmittance changes. mdpi.com
| Polymer System | Key Monomer | Electrochromic Properties | Reference |
| P1-P5 Polymers | Pyrrolo-acenaphtho-pyridazine-dione (PAPD) | Reversible color change (e.g., Purple ↔ Greyish Blue); High optical contrast (~80%); Excellent redox stability. | rsc.org |
| P(DiCP-co-CPDTK) | 2,6-di(9H-carbazol-9-yl)pyridine (DiCP) | Multi-color states (e.g., Silverish-Yellow → Grey → Greyish Blue); High coloration efficiency (633.8 cm² C⁻¹). | mdpi.com |
| PPD-based Polymers | Pyrrolo[3,4-d]pyridazine-5,7-dione (PPD) | Good optical contrast, fast switching speed, and high coloration efficiency. | researchgate.net |
Ligands in Catalysis
The nitrogen atoms of the pyridazine ring possess lone pairs of electrons that enable them to coordinate with metal ions, making pyridazine derivatives effective ligands in coordination chemistry and catalysis. researchgate.netnih.gov
Pyridazine-based ligands have been used to synthesize a variety of transition metal complexes, particularly with first-row elements like nickel, copper, zinc, and cobalt. nih.govacs.orgresearchgate.net These ligands can be designed to be bidentate or tridentate, influencing the geometry and reactivity of the resulting metal complex. researchgate.net
For example, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) is an unsymmetrically disubstituted pyridazine ligand that acts as a tridentate chelator. nih.govacs.org It reacts with divalent metal nitrates (Ni²⁺, Cu²⁺, Zn²⁺) to form complexes with stoichiometries such as [Cu(PIPYH)(NO₃)₂] or M(PIPYH)₂₂. nih.govacs.org The electronic properties of these pyridazine-based complexes differ significantly from their pyridine-based analogues, highlighting the influence of the electron-poor second nitrogen atom in the pyridazine ring. acs.org The coordination environment around the metal center is typically hexa-coordinate, involving two tridentate ligands. nih.govresearchgate.net The specific substituent on the pyridazine ring can also exert a strong electronic effect, influencing whether the resulting complex has a 1:1 or 1:2 metal-to-ligand ratio. researchgate.net
| Ligand | Metal Ion(s) | Resulting Complex Type | Key Finding | Reference |
| Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II), Cu(II), Zn(II), Co(II) | [Cu(PIPYH)(NO₃)₂], M(PIPYH)₂₂ | Forms stable hexa-coordinate complexes; electronic properties differ from pyridine (B92270) analogues. | nih.govacs.org |
| Tridentate pyridazine with tolyl substituent (3tol) | Co(II), Ni(II), Zn(II), Cu(II) | ML₂₂, [ML(NO₃)₂] | Forms ML₂ type complexes, showing the electronic influence of the substituent. | researchgate.net |
| Tridentate pyridazine with tert-butyl substituent (3tBu) | Ni(II), Cu(II), Zn(II) | [ML(NO₃)₂] | Exclusively forms ML type complexes, demonstrating a pronounced electronic effect from the substituent. | researchgate.net |
Building Blocks for Complex Heterocycles
Perhaps one of the most significant applications of 5-(methylthio)pyridazin-3-amine and related structures is their use as synthons or building blocks for the construction of more complex, fused heterocyclic systems. mdpi.comnih.gov The functional groups on the pyridazine ring—amine, thioether, and the ring nitrogen atoms—provide multiple reactive sites for cyclization and annulation reactions.
Pyridazine derivatives are valuable precursors for synthesizing fused bicyclic and tricyclic heterocycles that combine the pyridazine ring with other important pharmacophores like pyrazole (B372694) and pyrimidine (B1678525). nih.govmdpi.compharmascholars.com
A key strategy involves using a substituted pyridazine as a scaffold to build subsequent rings. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines has been achieved starting from 3-hydrazinyl-6-(p-tolyl)pyridazine. nih.gov This starting material is used to construct a pyrazole ring, yielding an intermediate like 5-amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile. nih.gov This intermediate, which contains both a pyridazine and a pyrazole ring, serves as a platform for the final fusion. The ortho-aminonitrile functionality on the pyrazole ring can then be cyclized with various one-carbon reagents, such as formic acid, to construct the fused pyrimidine ring, yielding the target 3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]pyrimidine-4(5H)-one. nih.gov
This approach demonstrates the utility of pyridazine derivatives as foundational units for assembling complex heterocyclic systems, where the initial pyridazine dictates the substitution pattern of the final fused product. nih.gov Other related syntheses include the copper-catalyzed dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and the reaction of aminopyridines with various reagents to yield fused pyridopyrimidines. mdpi.commdpi.com
| Starting Material | Reaction/Reagent | Fused System Formed | Reference |
| 5-Amino-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidine | nih.gov |
| 5-Aminopyrazoles | Copper Catalyst | Pyrazole-fused Pyridazine | mdpi.com |
| 2-Amino-4-methyl-6-phenylnicotinonitrile | Ethyl Acetoacetate, then acid | Pyrido[2,3-d]pyrimidine | mdpi.com |
| Enaminonitriles | Condensation with 3-aminopyrazolone derivative | Pyrazolo[3,4-b]pyridine | nih.gov |
Agrochemical Research and Development
Derivatives of pyridazine, and specifically pyridazinones, represent a significant class of heterocyclic compounds that have been extensively investigated for their wide-ranging biological activities in the agrochemical sector. researchgate.netscispace.com A substantial number of these compounds have been reported to exhibit a variety of agrochemical properties, including insecticidal, acaricidal, and herbicidal activities. scispace.comresearchgate.netresearchgate.net The core structure of pyridazinone is a key feature in many commercially available agrochemicals. researchgate.net Research in this area focuses on the synthesis of new derivatives and the evaluation of their biological efficacy. acs.org
Insecticidal Properties
The pyridazinone structure is a known pharmacophore in the development of insecticides. scispace.comresearchgate.net Patents describe novel 3(2H)-pyridazinone derivatives with potent insecticidal actions, effective even at low concentrations for controlling agricultural and horticultural pests. google.com While direct studies on the insecticidal properties of this compound itself are not extensively detailed, the broader class of pyridazine and pyridazinone derivatives has shown significant promise. For instance, research on related heterocyclic systems like pyridine derivatives has led to the development of compounds with insecticidal activity against pests such as Aphis gossypii. nih.gov
The general approach involves modifying the pyridazine core to enhance its activity against specific insect species. The table below presents findings on the insecticidal activity of related heterocyclic compounds.
| Compound Class | Target Pest | Activity Level | Reference |
| 3(2H)-Pyridazinone derivatives | Agricultural and horticultural pests | High activity at low concentrations | google.com |
| 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | Aphis gossypii (nymphs and adults) | Promising | nih.gov |
| 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides | Nymphs and adults of certain insects | Not specified | acs.org |
Acaricidal Activity
In addition to insecticidal properties, pyridazinone derivatives are recognized for their acaricidal activity, which is the ability to kill mites and ticks. scispace.comresearchgate.netresearchgate.net Patent literature details pyridazinone derivatives that exhibit excellent acaricidal action. google.com The development of new acaricides is crucial for managing mite populations in agriculture. Research into fluorinated tebufenpyrad (B1682729) analogs, which are pyrazole derivatives, has shown effective acaricidal activity, highlighting the importance of this class of heterocycles in crop protection. acs.org While specific data on this compound is limited, the established acaricidal potential of the parent pyridazinone structure suggests it is a viable scaffold for developing new acaricides. google.com
The following table summarizes research findings on the acaricidal activity of pyridazinone and related compounds.
| Compound Class | Target | Activity | Reference |
| 3(2H)-Pyridazinone derivatives | Mites and Ticks | Excellent | google.com |
| N-pyridyl-piperidine derivatives | Rust washers and mites | Acaricidal activity reported | google.com |
| Fluorinated Tebufenpyrad Analogs (Pyrazoles) | Not specified | Acaricidal activity | acs.org |
Herbicidal Applications
The pyridazine and pyridazinone ring systems are integral to the development of many herbicides. researchgate.netscispace.comresearchgate.netresearchgate.net These compounds can act as growth inhibitors for various weeds. researchgate.net For example, certain pyridazinone herbicides have been shown to influence biological processes in both plants and fungi. scispace.com Research has explored the use of pyridazinone derivatives as both pre- and post-emergence herbicides. researchgate.net While the herbicidal activity of this compound specifically is not detailed, related structures like 6-(benzyloxy)pyridazin-3-amine (B13967861) show moderate herbicidal activity. This suggests that the pyridazine-3-amine core is a promising template for the design of new herbicides. epo.org
The table below outlines the herbicidal applications of various pyridazine derivatives.
| Compound/Compound Class | Application Type | Effect | Reference |
| Pyrazine derivatives (e.g., diquat-dibromide) | Non-selective, contact herbicide | Controls submerged and floating aquatic macrophytes | researchgate.net |
| 6-(Benzyloxy)pyridazin-3-amine | Not specified | Moderate herbicidal activity | |
| Benzyloxy-substituted phenyl-pyridazine-diones | Herbicidal | Controls unwanted plants (weeds) | epo.org |
Future Directions and Research Perspectives
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 5-(Methylthio)pyridazin-3-amine and its analogs lies in the creation of more efficient, environmentally friendly, and economically viable methods. While traditional synthetic routes exist, contemporary research is focused on green chemistry principles to minimize waste and avoid harsh reagents.
A promising area of development is the use of iodine-DMSO catalytic systems. Recent studies have demonstrated an unprecedented, one-step strategy for the synthesis of related 5-(methylthio)pyridazin-3(2H)-one derivatives. This method utilizes an iodine-triggered deaminative coupling of glycine (B1666218) esters with methyl ketones and hydrazine (B178648) hydrate (B1144303), where dimethyl sulfoxide (B87167) (DMSO) serves multiple roles as an oxidant, a methylthiolating reagent, and the solvent. researchgate.netresearchgate.net This approach represents a significant advancement over traditional multi-step syntheses.
Another key direction is the development of metal-free protocols. mdpi.com The reliance on transition metal catalysts in organic synthesis often leads to concerns about cost, toxicity, and contamination of the final product. A recently developed method for the methylthiolation of 3,4-dihalo-2(5H)-furanones uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in DMSO, providing a simple and mild transition-metal-free pathway to sulfur-containing compounds. mdpi.com Adapting such metal-free strategies for the synthesis of this compound could offer a more sustainable and purer product.
Future research should focus on expanding the substrate scope of these novel methods and optimizing reaction conditions to improve yields and reduce reaction times. The development of one-pot reactions and flow chemistry processes could further enhance the efficiency and scalability of production.
Advanced Computational Design and Predictive Modeling
Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel pyridazine (B1198779) derivatives. Future research will increasingly rely on in silico methods to design molecules with specific properties and to predict their biological activity before undertaking costly and time-consuming synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. By establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities, QSAR can predict the potency of new, unsynthesized analogs. mdpi.com For this compound derivatives, QSAR studies could identify key structural features that govern their interaction with biological targets. mdpi.com
Advanced computational techniques expected to play a significant role are detailed in the table below.
| Computational Method | Description and Future Application |
|---|---|
| Docking Studies | These simulations predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound derivatives, docking could be used to screen virtual libraries of compounds against known biological targets, such as kinases or G-protein coupled receptors, to identify promising candidates for synthesis and testing. |
| Molecular Dynamics (MD) Simulations | MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. Running simulations of this compound analogs bound to a target protein can assess the stability of the interaction and reveal key binding motifs that contribute to affinity and selectivity. |
| Free Energy Perturbation (FEP) | FEP is a rigorous method for calculating the relative binding affinities of a series of related ligands. This technique could be applied to precisely predict how modifications to the this compound scaffold, such as altering the methylthio group or substituting the amine, would impact its binding potency to a specific biological target. |
These predictive models will enable a more rational and targeted approach to drug design, reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com
Elucidation of Complex Biological Mechanisms at the Molecular Level
While various pyridazine derivatives are known to possess a wide range of biological activities, the precise molecular mechanisms of action for many, including this compound, are not fully understood. researchgate.netresearchgate.net Future research must focus on identifying the specific molecular targets and signaling pathways modulated by this compound and its analogs.
Pyridazine-based compounds have been identified as inhibitors of numerous enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various kinases. researchgate.netresearchgate.net A critical future task is to perform comprehensive enzymatic and cellular screening of this compound to identify its primary targets. Techniques such as chemical proteomics and thermal shift assays can be employed to identify direct binding partners within the cell.
Once a target is identified, molecular biology techniques will be essential to unravel the downstream consequences of this interaction. For instance, if this compound is found to inhibit a specific kinase, further studies would be needed to determine how this inhibition affects cellular signaling cascades, gene expression, and ultimately, the physiological response. Gene expression analysis, for example, can reveal the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes in response to a compound, providing insight into its anticancer potential. researchgate.net Understanding these complex mechanisms at a molecular level is crucial for the rational development of this compound for therapeutic applications.
Refined Structure-Property Relationship Studies for Targeted Applications
Future research will require detailed structure-property relationship (SPR) and structure-activity relationship (SAR) studies to optimize the this compound scaffold for specific applications. nih.gov These studies involve systematically modifying the chemical structure and evaluating how these changes affect both the physicochemical properties (like solubility and metabolic stability) and the biological activity. acs.org
It has been observed that modifications to the pyridazine ring system can significantly influence both the potency and the mechanism of action. researchgate.net For example, research on 6-phenyl-3(2H)-pyridazinones has shown that altering the substituent at the 5-position directly impacts the compound's antiplatelet activity. researchgate.net Similarly, for this compound, systematic modifications could be explored:
| Structural Position | Potential Modifications | Objective of Modification |
|---|---|---|
| Methylthio Group (C5) | Oxidation to methylsulfinyl or methylsulfonyl; replacement with other alkylthio, alkoxy, or halogen groups. | To modulate binding affinity, selectivity, and metabolic stability. The methylsulfonyl group, for instance, can enhance binding affinity. |
| Amine Group (C3) | Acylation, alkylation, or incorporation into larger heterocyclic systems. | To alter solubility, cell permeability, and interaction with the target protein. Aminopyridazines can act as carboxamide surrogates. researchgate.net |
| Pyridazine Ring | Introduction of substituents at other positions (e.g., C4 or C6). | To fine-tune the electronic properties and steric profile of the molecule to improve target engagement and pharmacokinetic properties. nih.gov |
By carefully correlating these structural changes with their effects on activity and properties like aqueous solubility and metabolic rates, researchers can develop a comprehensive understanding of the SAR and SPR for this class of compounds. acs.org This knowledge is essential for rationally designing next-generation analogs of this compound with improved efficacy, selectivity, and drug-like properties for targeted therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
